molecular formula C18H20O2 B12285687 delta8,9-Dehydroestrone CAS No. 35419-83-1

delta8,9-Dehydroestrone

Cat. No.: B12285687
CAS No.: 35419-83-1
M. Wt: 268.3 g/mol
InChI Key: OUGSRCWSHMWPQE-UHFFFAOYSA-N
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Description

9-Dehydroestrone, also known as Δ8-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and estrone. This compound is a minor constituent (3.5%) of conjugated estrogens (Premarin) and produces 8,9-dehydro-17β-estradiol as an important active metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Dehydroestrone involves the dehydrogenation of estrone. This process typically requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of strong oxidizing agents and specific temperature and pressure settings .

Industrial Production Methods

Industrial production of 9-Dehydroestrone often involves the extraction and purification of conjugated estrogens from natural sources, such as the urine of pregnant mares. The extracted estrogens are then subjected to chemical processes to isolate and purify 9-Dehydroestrone .

Chemical Reactions Analysis

Types of Reactions

9-Dehydroestrone undergoes various chemical reactions, including:

    Oxidation: Conversion to 8,9-dehydro-17β-estradiol.

    Reduction: Formation of reduced derivatives.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include 8,9-dehydro-17β-estradiol and other reduced or substituted derivatives of 9-Dehydroestrone .

Scientific Research Applications

9-Dehydroestrone has several scientific research applications:

Mechanism of Action

9-Dehydroestrone exerts its effects by binding to estrogen receptors (ER) in various tissues. Upon binding, it induces conformational changes in the receptor, leading to the activation of specific gene expression pathways. This activation results in various physiological effects, including the regulation of reproductive functions, bone metabolism, and cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

    Equilin: Another equine estrogen with similar estrogenic activity.

    Equilenin: Closely related to 9-Dehydroestrone, with a slightly different structure.

    Estrone: A naturally occurring estrogen that is a precursor to 9-Dehydroestrone.

Uniqueness

9-Dehydroestrone is unique due to its specific structure and the presence of a double bond in the steroid B-ring. This structural feature contributes to its distinct pharmacological profile and tissue-selective estrogenic activity .

Properties

IUPAC Name

3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGSRCWSHMWPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35419-83-1
Record name NSC124415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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